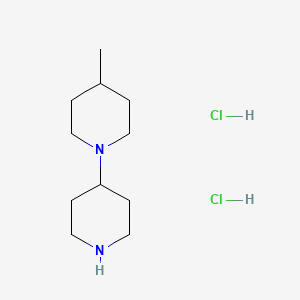

4-Methyl-1,4'-bipiperidine dihydrochloride

Description

Structural Characterization of 4-Methyl-1,4'-bipiperidine Dihydrochloride

Molecular Architecture and Stereochemical Considerations

Bipiperidine Core Scaffold Analysis

The bipiperidine core scaffold represents a fundamental structural motif characterized by two six-membered piperidine rings connected through a carbon-carbon bond. In the case of 4-Methyl-1,4'-bipiperidine, the connection occurs between the 1-position of one piperidine ring and the 4-position of the second piperidine ring, creating an asymmetric linkage pattern that differs from the symmetric 4,4'-bipiperidine arrangement found in related compounds. This connectivity pattern results in distinct conformational preferences and electronic distributions throughout the molecular framework.

The basic piperidine rings within the scaffold adopt chair conformations, similar to cyclohexane, but with the nitrogen atom introducing additional electronic considerations. The nitrogen atoms in both rings can exist in protonated states when forming the dihydrochloride salt, significantly affecting the overall molecular geometry and intermolecular interactions. The molecular weight of the free base form is approximately 182.31 grams per mole, which increases to approximately 255 grams per mole upon formation of the dihydrochloride salt due to the addition of two hydrochloric acid molecules.

The spatial arrangement of the two piperidine rings creates a three-dimensional architecture that influences the molecule's ability to interact with biological targets and participate in chemical reactions. The flexible nature of the carbon-nitrogen bonds allows for rotational freedom around the inter-ring connection, leading to multiple possible conformational states that can be accessed under different conditions. This conformational flexibility is a key characteristic that distinguishes bipiperidine compounds from more rigid aromatic systems.

The electronic properties of the bipiperidine core are significantly influenced by the presence of two nitrogen atoms, which serve as electron-donating groups and potential coordination sites for metal complexation or hydrogen bonding interactions. The basicity of these nitrogen centers plays a crucial role in determining the compound's solubility characteristics, particularly in aqueous and polar organic solvents.

Methyl Substituent Positional Effects on Conformational Dynamics

The introduction of a methyl substituent at the 4-position of one piperidine ring creates significant steric and electronic perturbations that influence the overall conformational dynamics of the molecule. This substitution pattern introduces asymmetry into the bipiperidine framework, distinguishing it from symmetric derivatives and creating unique stereochemical considerations. The methyl group occupies an equatorial position in the preferred chair conformation of the piperidine ring, minimizing steric interactions with adjacent hydrogen atoms while maintaining optimal bond angles.

The presence of the methyl substituent affects the rotational barriers around the inter-ring carbon-nitrogen bond, potentially stabilizing certain conformational states over others. Computational studies on related bipiperidine systems suggest that methyl substitution can influence the preferred dihedral angles between the two piperidine rings, affecting the overall three-dimensional shape of the molecule. These conformational preferences have direct implications for the compound's biological activity and chemical reactivity.

The steric bulk of the methyl group also influences the accessibility of the nitrogen lone pairs for protonation or coordination reactions. In the dihydrochloride salt form, the protonation state of both nitrogen atoms creates additional electrostatic interactions that can further stabilize specific conformational arrangements. The combination of steric and electronic effects from the methyl substituent creates a complex conformational landscape that requires detailed investigation through both experimental and theoretical approaches.

Dynamic nuclear magnetic resonance studies on related methylated bipiperidine compounds have revealed that methyl substitution can slow conformational exchange processes, making it possible to observe individual conformational states at lower temperatures. This behavior suggests that the methyl group creates significant barriers to rotation that affect the molecule's dynamic behavior in solution.

Spectroscopic Profiling Techniques

Nuclear Magnetic Resonance Spectral Assignments

Nuclear magnetic resonance spectroscopy provides the most comprehensive method for structural characterization of this compound. The proton nuclear magnetic resonance spectrum of related bipiperidine compounds exhibits characteristic chemical shift patterns that reflect the electronic environment of different hydrogen atoms within the molecular framework. The methyl substituent appears as a distinctive doublet signal due to coupling with the adjacent methine hydrogen, typically observed in the aliphatic region around 1.0-1.5 parts per million.

The piperidine ring protons display complex multipicity patterns reflecting the diverse magnetic environments within the chair conformations. Axial and equatorial hydrogen atoms on the piperidine rings exhibit different chemical shifts due to their distinct orientations relative to the nitrogen lone pairs and neighboring substituents. The protons adjacent to nitrogen atoms typically appear at lower field positions, around 2.5-3.5 parts per million, reflecting the electron-withdrawing effect of the nitrogen atoms.

In the dihydrochloride salt form, the protonation of nitrogen atoms significantly affects the chemical shift positions of nearby hydrogen atoms. The formation of positively charged ammonium centers increases the electron deficiency in the surrounding carbon framework, causing downfield shifts of adjacent proton signals. This effect is particularly pronounced for the hydrogen atoms on carbon atoms directly bonded to the protonated nitrogen centers.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information by revealing the electronic environments of all carbon atoms within the molecule. The methyl carbon typically appears around 20-25 parts per million, while the piperidine ring carbons exhibit chemical shifts in the range of 25-65 parts per million, depending on their proximity to nitrogen atoms and their position within the ring system. The carbon atom bearing the methyl substituent shows a characteristic downfield shift due to the electron-donating effect of the methyl group.

| Nuclear Magnetic Resonance Chemical Shifts for Related Bipiperidine Compounds |

|---|

| Proton Assignments |

| Methyl group: 1.0-1.5 parts per million |

| Piperidine ring protons adjacent to nitrogen: 2.5-3.5 parts per million |

| Piperidine ring methylene protons: 1.5-2.5 parts per million |

| Carbon-13 Assignments |

| Methyl carbon: 20-25 parts per million |

| Piperidine ring carbons: 25-65 parts per million |

Infrared Vibrational Mode Correlations

Infrared spectroscopy provides valuable information about the functional groups and bonding patterns present in this compound. The most characteristic infrared absorption bands arise from the carbon-hydrogen, carbon-carbon, and carbon-nitrogen stretching and bending vibrations throughout the molecular framework. The aliphatic carbon-hydrogen stretching vibrations typically appear in the region between 2850-3000 wavenumbers, with the methyl group contributing distinctive absorption patterns that can be distinguished from the piperidine ring carbon-hydrogen stretches.

The carbon-nitrogen stretching vibrations of the piperidine rings appear in the fingerprint region between 1000-1300 wavenumbers, providing diagnostic information about the nitrogen environments within the molecule. These absorptions are sensitive to the protonation state of the nitrogen atoms, with the dihydrochloride salt form exhibiting modified carbon-nitrogen stretching frequencies compared to the free base form due to the formation of positively charged ammonium centers.

The presence of the dihydrochloride salt introduces additional vibrational modes associated with the nitrogen-hydrogen stretching vibrations of the protonated ammonium groups. These absorptions typically appear in the broad region between 2500-3500 wavenumbers and often overlap with carbon-hydrogen stretching absorptions, creating complex spectral patterns that require careful analysis for proper assignment. The hydrogen chloride counterions contribute ionic interactions that can influence the vibrational frequencies of the organic framework.

Characteristic carbon-carbon stretching vibrations of the piperidine rings appear in the region between 1000-1500 wavenumbers, with the specific frequencies depending on the ring conformations and substituent effects. The methyl substituent introduces additional carbon-hydrogen bending vibrations that appear as distinctive bands in the fingerprint region, providing confirmatory evidence for the presence and position of the methyl group within the molecular structure.

| Infrared Vibrational Frequencies for Bipiperidine Compounds |

|---|

| Functional Group Assignments |

| Carbon-hydrogen stretching (aliphatic): 2850-3000 wavenumbers |

| Nitrogen-hydrogen stretching (ammonium): 2500-3500 wavenumbers |

| Carbon-nitrogen stretching: 1000-1300 wavenumbers |

| Carbon-carbon stretching: 1000-1500 wavenumbers |

| Carbon-hydrogen bending: 1350-1500 wavenumbers |

Crystallographic Investigations

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction represents the gold standard technique for obtaining precise three-dimensional structural information about this compound in the solid state. This technique provides atomic-level resolution of bond lengths, bond angles, and molecular conformations that cannot be obtained through other analytical methods. The crystallographic analysis reveals the specific conformation adopted by the molecule in the crystal lattice, including the precise positioning of the methyl substituent and the orientation of the two piperidine rings relative to each other.

The crystal structure determination typically reveals that the piperidine rings adopt chair conformations with the methyl substituent occupying an equatorial position to minimize steric interactions. The dihedral angle between the two piperidine rings provides crucial information about the conformational preferences of the bipiperidine scaffold and the influence of the methyl substitution on the overall molecular geometry. These structural parameters are essential for understanding the compound's three-dimensional shape and its potential interactions with biological targets.

The dihydrochloride salt formation significantly influences the crystal packing arrangement, with the chloride counterions occupying specific positions within the crystal lattice that optimize electrostatic interactions with the protonated ammonium centers. The presence of these ionic interactions often leads to the formation of extended networks within the crystal structure that stabilize the overall arrangement and influence the physical properties of the crystalline material.

Thermal ellipsoid plots derived from the crystallographic data provide visualization of the atomic displacement parameters, revealing information about the thermal motion and disorder within the crystal structure. This information is particularly valuable for understanding the dynamic behavior of the methyl substituent and other flexible portions of the molecule within the constrained environment of the crystal lattice.

Hydrogen Bonding Networks in Solid-State Configurations

The formation of hydrogen bonding networks represents a crucial aspect of the solid-state structure of this compound. The protonated nitrogen atoms in the dihydrochloride salt form serve as hydrogen bond donors, capable of forming strong electrostatic interactions with the chloride counterions and potentially with other electron-rich centers within the crystal lattice. These hydrogen bonding interactions play a fundamental role in determining the crystal packing arrangement and the overall stability of the solid-state structure.

The geometric parameters of hydrogen bonds, including donor-acceptor distances and bond angles, provide detailed information about the strength and directionality of these interactions. Typical nitrogen-hydrogen to chloride hydrogen bonds exhibit distances in the range of 3.0-3.5 angstroms, with bond angles approaching linearity to maximize electrostatic attraction. The specific geometry of these hydrogen bonds influences the overall three-dimensional arrangement of molecules within the crystal lattice.

The analysis of hydrogen bonding networks often reveals the formation of chain-like or sheet-like structures that extend throughout the crystal lattice. These extended networks contribute to the mechanical properties of the crystalline material and influence characteristics such as melting point, solubility, and thermal stability. The methyl substituent can influence the hydrogen bonding patterns by creating steric hindrance or by affecting the electronic distribution around the nitrogen centers.

Computational analysis of the electrostatic potential surface provides additional insights into the hydrogen bonding capabilities of different regions within the molecule. Areas of high electron density, such as the lone pairs on nitrogen atoms and the chloride counterions, represent favorable sites for hydrogen bond acceptance, while regions of positive electrostatic potential around the protonated nitrogen centers serve as hydrogen bond donors.

| Hydrogen Bonding Parameters in Bipiperidine Dihydrochloride Compounds |

|---|

| Geometric Characteristics |

| Nitrogen-hydrogen to chloride distance: 3.0-3.5 angstroms |

| Hydrogen bond angles: 160-180 degrees |

| Typical hydrogen bond energies: 15-25 kilojoules per mole |

| Network dimensionality: One-dimensional chains or two-dimensional sheets |

Properties

IUPAC Name |

4-methyl-1-piperidin-4-ylpiperidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2.2ClH/c1-10-4-8-13(9-5-10)11-2-6-12-7-3-11;;/h10-12H,2-9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNIWOBHYOOBKQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The principal synthetic route for 4-Methyl-1,4'-bipiperidine dihydrochloride involves the nucleophilic substitution reaction between 4-methylpiperidine and 1,4-dichlorobutane. This reaction is typically conducted under reflux conditions in the presence of a suitable solvent and base to facilitate the formation of the bipiperidine structure.

-

- 4-Methylpiperidine

- 1,4-Dichlorobutane

-

- Ethanol or Methanol

-

- Sodium hydroxide (NaOH)

- Potassium carbonate (K2CO3)

-

- Reflux temperature (typically 70–80°C)

- Reaction time: several hours (commonly 6–12 hours)

-

- Filtration of the precipitated product

- Recrystallization to improve purity

This method is straightforward and scalable, making it suitable for both laboratory and industrial synthesis. The base deprotonates the amine, enhancing nucleophilicity, while the solvent facilitates the reaction and heat transfer.

Industrial Production Methods

Industrial-scale synthesis often employs continuous flow reactors to optimize reaction control and product consistency. Automated systems monitor parameters such as temperature, pressure, and reactant feed rates to maximize yield and purity. Continuous flow techniques reduce batch-to-batch variability and improve safety by controlling exothermic reactions more effectively.

-

- Enhanced control of reaction parameters

- Improved reproducibility and scalability

- Reduced reaction times due to efficient heat and mass transfer

-

- Continuous feed of 4-methylpiperidine and 1,4-dichlorobutane solutions

- Inline mixing with base and solvent

- Controlled heating zones for reflux conditions

- Inline filtration and crystallization modules

Alternative Synthetic Approaches

Though the main route involves 4-methylpiperidine and 1,4-dichlorobutane, other synthetic strategies have been explored, especially in related bipiperidine derivatives. These include:

Stepwise Piperidine Ring Formation: Constructing the bipiperidine scaffold via sequential ring closure reactions, although less common due to complexity.

Use of Protected Intermediates: Employing protecting groups on amines to control regioselectivity and reduce side reactions.

Salt Formation: Conversion of the free base bipiperidine to its dihydrochloride salt by treatment with hydrochloric acid in an alcoholic solvent, yielding the crystalline dihydrochloride form.

Understanding the chemical behavior of this compound informs preparation optimization.

| Reaction Type | Reagents/Conditions | Outcome/Products |

|---|---|---|

| Nucleophilic Substitution | 4-Methylpiperidine + 1,4-Dichlorobutane, base, reflux | Formation of bipiperidine core |

| Oxidation | Hydrogen peroxide, m-chloroperbenzoic acid | N-oxides of bipiperidine |

| Reduction | Lithium aluminum hydride, sodium borohydride | Corresponding amine derivatives |

| Salt Formation | HCl in ethanol or methanol | Dihydrochloride salt precipitation |

This table summarizes the key reactions involved or related to the preparation and modification of the compound.

Yield and Purity: Refluxing the reaction mixture for 8–12 hours typically yields high conversion (>85%) with purity exceeding 95% after recrystallization.

Solvent Effects: Methanol tends to provide slightly higher yields than ethanol due to better solubility of reactants and intermediates.

Base Selection: Potassium carbonate is preferred over sodium hydroxide in some protocols to reduce side reactions and improve product quality.

Temperature Control: Maintaining reflux temperature strictly prevents decomposition and side product formation.

Industrial Scale: Continuous flow reactors have demonstrated improved yields (~90%) and purity (>98%) with reduced reaction times (down to 4–6 hours) compared to batch processes.

| Parameter | Laboratory Scale | Industrial Scale (Continuous Flow) |

|---|---|---|

| Reactants | 4-Methylpiperidine, 1,4-Dichlorobutane | Same |

| Solvent | Ethanol or Methanol | Methanol or Ethanol |

| Base | NaOH or K2CO3 | K2CO3 preferred |

| Temperature | Reflux (~70–80°C) | Controlled reflux zones |

| Reaction Time | 6–12 hours | 4–6 hours |

| Yield | 85–90% | Up to 90% |

| Purity | >95% after recrystallization | >98% with inline purification |

| Isolation Method | Filtration and recrystallization | Inline filtration and crystallization |

The preparation of this compound is well-established, primarily relying on the nucleophilic substitution between 4-methylpiperidine and 1,4-dichlorobutane under reflux in alcoholic solvents with a base. Advances in industrial production have incorporated continuous flow reactors to enhance yield, purity, and scalability. The compound’s preparation benefits from careful control of reaction conditions, choice of solvent and base, and efficient isolation techniques. This robust synthetic methodology supports its widespread use in chemical and pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1,4'-bipiperidine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents.

Reduction: It can be reduced under specific conditions to yield different derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines .

Scientific Research Applications

Pharmaceutical Development

4-Methyl-1,4'-bipiperidine dihydrochloride serves as an intermediate in the synthesis of pharmaceutical agents targeting neurological disorders. Its structure allows for modifications that can enhance therapeutic efficacy and specificity toward biological targets.

Antimicrobial Activity

Recent studies have shown that derivatives of this compound exhibit significant antimicrobial activity against Mycobacterium tuberculosis. For instance, analogs derived from 4-Methyl-1,4'-bipiperidine demonstrated minimum inhibitory concentrations (MIC) as low as 2.0 µM, indicating its potential as a scaffold for developing new antimicrobial agents .

Biological Pathway Studies

The compound is utilized in studying biological pathways and enzyme interactions. It can modulate receptor activity and influence various physiological processes, including neurotransmitter systems.

Industrial Applications

In industrial settings, this compound is used as a catalyst in condensation reactions and other synthetic processes due to its unique structural properties.

The following table summarizes the biological activities associated with this compound and its analogs:

| Compound | Activity Type | MIC (µM) | Notes |

|---|---|---|---|

| This compound | Antimicrobial | 2.0 - 21 | Effective against M. tuberculosis |

| Analog 4PP-1 | Antimicrobial | 6.3 | Initial hit with moderate activity |

| Analog 4PP-2 | Enhanced antimicrobial | 2.0 | Substituted for improved activity |

| Analog 4PP-3 | Moderate antimicrobial | 6.8 | Similar activity to initial hit |

Neurological Disorders

Research indicates that this compound may exhibit neuroprotective effects by modulating neurotransmitter systems. Preclinical models have shown promise in reducing symptoms associated with conditions like Parkinson's disease.

Cancer Research

The ability of the compound to influence cellular signaling pathways has led to investigations into its efficacy in cancer treatment. Studies suggest it may inhibit tumor growth through mechanisms involving immune modulation and angiogenesis inhibition.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Preliminary data indicate favorable absorption and distribution characteristics that support further clinical evaluation.

Mechanism of Action

The mechanism of action of 4-Methyl-1,4'-bipiperidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparison

The table below summarizes key structural and functional differences between 4-methyl-1,4’-bipiperidine dihydrochloride and related compounds:

Key Differences and Implications

Impact of Methyl Substitution

However, the absence of this methyl group in 4,4’-bipiperidine dihydrochloride allows for broader functionalization, as seen in CCR4 antagonists like C021, which incorporate additional pharmacophores (e.g., quinazoline) .

Functional Group Diversity

- Pipamperone dihydrochloride integrates a fluorobenzoyl group, enabling selective dopamine D2 receptor antagonism, a feature absent in simpler bipiperidine derivatives .

- Irinotecan-related compounds demonstrate how bipiperidine moieties can serve as linkers in complex alkaloid-derived therapeutics, emphasizing versatility in drug design .

Biological Activity

4-Methyl-1,4'-bipiperidine dihydrochloride is a chemical compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its bipiperidine structure, comprising two piperidine rings connected by a carbon chain with a methyl group attached to one of the rings. The dihydrochloride form enhances its solubility and stability in aqueous solutions. Its molecular formula is C₁₁H₁₅Cl₂N₂, with a molecular weight of approximately 255.23 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It has been shown to modulate the activity of these targets, leading to several biological effects. The specific pathways involved can vary based on the application context.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antidepressant Effects : Preliminary studies suggest potential antidepressant properties, possibly through modulation of neurotransmitter systems.

- Antimicrobial Activity : It has shown promising in vitro activity against various pathogens, including Mycobacterium tuberculosis, indicating potential as an antibacterial agent .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biochemical pathways, which could be leveraged for therapeutic applications .

In Vitro Studies

A study focused on the structure-activity relationship (SAR) of compounds similar to this compound found that modifications at specific positions on the molecule could enhance its antibacterial potency while improving physicochemical properties. For instance, analogs with varying substituents were synthesized and tested against M. tuberculosis, revealing minimum inhibitory concentrations (MIC) ranging from 2.0 µM to 21 µM depending on structural modifications .

Antimicrobial Efficacy

In a high-throughput screening study against Mycobacterium tuberculosis, compounds from the 4PP series demonstrated significant activity, with some analogs derived from 4-Methyl-1,4'-bipiperidine showing MIC values as low as 2.0 µM. This highlights the compound's potential as a scaffold for developing new antimicrobial agents .

Comparative Analysis of Biological Activity

| Compound | Activity | MIC (µM) | Notes |

|---|---|---|---|

| This compound | Antimicrobial | 2.0 - 21 | Effective against M. tuberculosis |

| Analog 4PP-1 | Antimicrobial | 6.3 | Initial hit with moderate activity |

| Analog 4PP-2 | Enhanced antimicrobial | 2.0 | Substituted for improved activity |

| Analog 4PP-3 | Moderate antimicrobial | 6.8 | Similar activity to initial hit |

Q & A

Q. What are the validated analytical methods for determining the purity of 4-methyl-1,4'-bipiperidine dihydrochloride and its related impurities?

To assess purity, reverse-phase high-performance liquid chromatography (HPLC) with UV detection is widely employed. For example, USP standards for structurally related bipiperidine compounds (e.g., Irinotecan-related impurities) use C18 columns, gradient elution with mobile phases containing phosphate buffers and organic modifiers (e.g., acetonitrile), and detection at 220–254 nm. Quantification thresholds for impurities should adhere to pharmacopeial guidelines (<0.1% for unknown impurities) . Method validation must include specificity, linearity (R² > 0.999), and precision (RSD < 2%).

Q. What synthetic routes are commonly used to prepare this compound, and how are intermediates characterized?

A typical route involves nucleophilic substitution or reductive amination between piperidine precursors. For example, 4-methylpiperidine may react with a halogenated piperidine derivative under alkaline conditions (e.g., K₂CO₃ in DMF) to form the bipiperidine backbone, followed by HCl salt formation. Intermediate characterization relies on NMR (¹H/¹³C), FTIR (to confirm secondary amine formation), and mass spectrometry (to verify molecular ions). Purity of intermediates is monitored via TLC or LC-MS .

Q. How should researchers handle and store this compound to ensure stability?

Store the compound in airtight containers at -20°C, protected from light and moisture. Stability studies for analogous hydrochlorides indicate ≥5-year integrity under these conditions. For laboratory use, prepare working solutions in anhydrous solvents (e.g., DMSO or ethanol) to prevent hydrolysis. Safety protocols mandate PPE (gloves, goggles) and fume hood use during handling due to potential respiratory and dermal irritation .

Advanced Research Questions

Q. How can stereochemical inconsistencies in bipiperidine derivatives be resolved during synthesis?

Stereochemical impurities (e.g., diastereomers in Irinotecan-related compounds) are resolved using chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) and polar mobile phases (e.g., hexane/isopropanol with 0.1% diethylamine). Absolute configuration is confirmed via X-ray crystallography or comparative optical rotation against reference standards. Kinetic resolution during synthesis, such as using enantioselective catalysts, minimizes racemization .

Q. What strategies mitigate low yields in bipiperidine dihydrochloride synthesis due to competing side reactions?

Optimize reaction parameters:

- Temperature control : Maintain 0–5°C during amine coupling to suppress N-alkylation byproducts.

- Solvent selection : Use polar aprotic solvents (e.g., acetonitrile) to enhance nucleophilicity.

- Protecting groups : Temporarily protect reactive amines with Boc or Fmoc groups to direct regioselectivity.

Post-synthesis, employ column chromatography (silica gel, eluting with CH₂Cl₂:MeOH gradients) or recrystallization (ethanol/water) to isolate the target compound .

Q. How do structural modifications to the bipiperidine core influence biological activity in receptor-binding studies?

The bipiperidine moiety’s conformational flexibility and basic nitrogen atoms enhance binding to targets like opioid or chemokine receptors. For example, Ancriroc, a [1,4’-bipiperidine] derivative, acts as a CCR5 antagonist via hydrophobic interactions with transmembrane helices. SAR studies suggest that methyl groups at the 4-position increase metabolic stability by reducing CYP450 oxidation. Computational docking (e.g., AutoDock Vina) and MD simulations predict binding affinities and guide rational design .

Q. What analytical challenges arise in quantifying trace degradation products of this compound under accelerated stability conditions?

Forced degradation (40°C/75% RH for 6 months) may produce hydrolytic or oxidative byproducts (e.g., N-oxide derivatives). LC-MS/MS with electrospray ionization (ESI+) in MRM mode enhances sensitivity for low-abundance degradants. Mass transitions (precursor → product ions) are optimized using QTOF-MS. Method development must account for matrix effects from the hydrochloride salt, which can suppress ionization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.